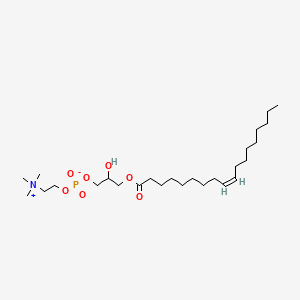

1-Oleoyl-lysopc

Description

Properties

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305217 | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-29-8 | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oleoyl lysophosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Oleoyl-Lysophosphatidylcholine (18:1 LysoPC): Technical Monograph

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:1 LysoPC) is a bioactive lysophospholipid and a critical intermediate in lipid metabolism. Unlike its diacyl counterpart (DOPC), it possesses a single fatty acid chain at the sn-1 position and a hydroxyl group at sn-2, conferring unique amphiphilic properties. In drug development, it serves a dual role: as a potent endogenous agonist for the G-protein-coupled receptor GPR119 , driving glucose-stimulated insulin secretion (GSIS), and as a functional excipient in lipid nanoparticle (LNP) formulations to modulate membrane curvature and permeability.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a glycerol backbone esterified with oleic acid (18:1 cis-9) at the sn-1 position and a phosphocholine headgroup at the sn-3 position. The sn-2 position is unoccupied (hydroxyl), which introduces a "cone" shape to the molecule, distinguishing it from the "cylindrical" shape of phosphatidylcholines (PC). This geometric difference is the causal factor behind its lytic properties and its ability to induce positive curvature in lipid bilayers.

Key Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine |

| CAS Number | 19420-56-5 |

| Molecular Formula | C₂₆H₅₂NO₇P |

| Molecular Weight | 521.67 g/mol |

| Critical Micelle Concentration (CMC) | ~4–10 µM (aqueous, 25°C). Note: Significantly higher than 18:0 LysoPC (0.4 µM) due to the cis-double bond kink disrupting packing. |

| Solubility | Soluble in Chloroform, Methanol, Ethanol, DMSO. Forms micelles in water above CMC. |

| Stability | Susceptible to acyl migration (moving from sn-1 to sn-2) under basic conditions or prolonged storage > -20°C. |

Part 2: Biological Significance & Signaling Pathways[1]

GPR119 Agonism and Insulin Secretion

1-Oleoyl-LPC is a high-affinity ligand for GPR119, a receptor predominantly expressed in pancreatic

Mechanism of Action:

-

Binding: 1-Oleoyl-LPC binds to the extracellular domain of GPR119.

-

Transduction: This activates the G

G-protein subunit. -

Amplification: G

stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).[1] -

Effector: Elevated cAMP activates Protein Kinase A (PKA) and Epac2.

-

Outcome: This signaling cascade enhances glucose-stimulated insulin secretion (GSIS) by modulating

channels and increasing intracellular calcium.

Pathway Visualization

Figure 1: Signal transduction pathway of 1-Oleoyl-LPC mediating insulin secretion via GPR119.

Part 3: Analytical Methodologies

Protocol: High-Fidelity Extraction & LC-MS/MS Quantification

Quantifying 1-Oleoyl-LPC in biological matrices (plasma/tissue) requires preventing ex vivo formation (from PC hydrolysis) or degradation.

Step 1: Sample Preparation (Modified Matyash Method)

-

Reagents: Methyl tert-butyl ether (MTBE), Methanol (MeOH), Water (LC-MS grade).

-

Causality: MTBE is preferred over Chloroform (Folch method) because the lipid-rich phase floats, making collection easier and reducing contamination from the protein pellet.

-

Aliquot 50 µL plasma into a glass vial (plastic can leach interfering polymers).

-

Add 225 µL cold MeOH containing internal standard (e.g., LPC 17:0, 200 ng/mL). Cold solvent precipitates proteins immediately, stopping enzymatic activity.

-

Vortex for 10s. Add 750 µL MTBE . Incubate on a shaker for 10 min at 4°C.

-

Add 188 µL water to induce phase separation. Centrifuge at 14,000 x g for 10 min.

-

Collect the upper organic phase . Evaporate to dryness under nitrogen. Reconstitute in MeOH:Toluene (9:1).

Step 2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 60:40 Water:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Isopropanol:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient: 15% B to 99% B over 12 mins.

-

Detection: ESI Positive Mode.

-

Precursor Ion: m/z 522.3 [M+H]⁺

-

Product Ion: m/z 184.0 (Phosphocholine headgroup) or m/z 104.1 (Choline).

-

-

Critical Control: Monitor for LPE 18:1 (approx m/z 480) and PC isotopes that may overlap. High-resolution MS (Orbitrap/Q-TOF) is recommended to resolve isobaric interferences.

Workflow Visualization

Figure 2: Optimized analytical workflow for 1-Oleoyl-LPC quantification.

Part 4: Drug Development & Formulation

Liposome Incorporation Strategy

In drug delivery, 1-Oleoyl-LPC is used to tune the permeability and fusogenicity of lipid nanoparticles (LNPs).

-

Thermodynamic Effect: Incorporation of 18:1 LysoPC into saturated phospholipid bilayers (e.g., DSPC) lowers the phase transition temperature (Tm) and broadens the transition peak.[2] This creates "fluid" defects in the membrane, enhancing drug release rates or facilitating endosomal escape.

-

Formulation Protocol:

-

Ratio: Use 2–10 mol% LysoPC. Exceeding 10% risks micellization and membrane rupture (detergent effect).

-

Method:

-

Co-dissolution: Dissolve LysoPC, DSPC, and Cholesterol in Ethanol.

-

Mixing: Rapidly mix with aqueous buffer (microfluidic mixing preferred) to prevent LysoPC from stripping lipids into micelles.

-

-

Stability Check: Monitor particle size by DLS. A significant drop in size or increase in polydispersity index (PDI) suggests micelle formation rather than stable liposomes.

-

Stability & Handling

-

Acyl Migration: The acyl chain at sn-1 can migrate to sn-2 in aqueous buffers at pH > 7.0, forming the thermodynamically more stable 2-acyl isomer. This isomer has different biological activity.

-

Mitigation: Store stock solutions in organic solvent (Chloroform/MeOH) at -80°C. Perform aqueous experiments immediately after preparation.

References

-

Drzazga, A., et al. (2014).[3] Lysophosphatidylcholine and Lysophosphatidylinositol: Novel Promising Signaling Molecules and Their Possible Therapeutic Activity. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Soga, T., et al. (2005). Lysophosphatidylcholine enhances glucose-dependent insulin secretion via an orphan G-protein-coupled receptor. Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

Sources

biological synthesis of 1-Oleoyl-lysophosphatidylcholine

An In-Depth Technical Guide to the Biological Synthesis of 1-Oleoyl-lysophosphatidylcholine

Abstract

1-Oleoyl-lysophosphatidylcholine (LPC 18:1), a specific molecular species of lysophosphatidylcholine, is more than a mere intermediate in lipid metabolism; it is a critical bioactive lipid mediator involved in a myriad of physiological and pathological processes. Its synthesis is tightly regulated through distinct enzymatic pathways that respond to diverse cellular signals. This technical guide provides an in-depth exploration of the core biological synthesis routes of 1-Oleoyl-LPC, offering a mechanistic understanding for researchers, scientists, and drug development professionals. Furthermore, it delivers a field-proven, step-by-step protocol for the controlled in vitro enzymatic synthesis and subsequent purification of 1-Oleoyl-LPC, a critical prerequisite for accurate experimental investigation and therapeutic development.

Introduction: The Biological Significance of 1-Oleoyl-LPC

Lysophosphatidylcholines (LPCs) are glycerophospholipids characterized by a single acyl chain attached to the glycerol backbone. They are generated from the hydrolysis of phosphatidylcholines (PCs) and exist as minor but highly dynamic components of cell membranes (≤ 3%) and blood plasma (8–12%).[1] The specific fatty acid at the sn-1 or sn-2 position dictates the molecule's precise biological function. 1-Oleoyl-LPC, featuring an 18-carbon monounsaturated oleic acid at the sn-1 position, is a prominent species implicated in signaling pathways that regulate gene transcription, monocyte chemotaxis, platelet activation, and smooth muscle relaxation.[2] Understanding its synthesis is paramount to elucidating its role in health and diseases such as atherosclerosis and neuroinflammation.[1][3]

The primary routes of its formation involve the enzymatic modification of pre-existing phosphatidylcholines, ensuring a rapid and localized response to cellular needs. This guide will dissect the two major pathways responsible for its generation.

Core Biosynthetic Pathways of 1-Oleoyl-LPC

The biological production of 1-Oleoyl-LPC is not a de novo process but rather a remodeling of existing phosphatidylcholine molecules. This strategy allows cells to generate a potent signaling lipid rapidly without the energetic cost of full synthesis. The two dominant pathways are catalyzed by Phospholipase A2 (PLA2) and Lecithin-Cholesterol Acyltransferase (LCAT).

Pathway I: Phospholipase A2 (PLA2)-Mediated Hydrolysis

This is the most direct and widespread mechanism for LPC production within cells and tissues.[1][4]

Causality and Mechanism: Phospholipase A2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids.[4] When the substrate is a phosphatidylcholine containing an oleoyl group at the sn-1 position and another fatty acid at the sn-2 position (e.g., 1-oleoyl-2-arachidonoyl-PC), PLA2 specifically cleaves the sn-2 fatty acid, releasing it and generating 1-Oleoyl-LPC.[3] This reaction is a cornerstone of inflammatory signaling, as the released fatty acid (often arachidonic acid) becomes a substrate for eicosanoid production.[3][4] The concurrent generation of LPC contributes to the inflammatory milieu.

Different PLA2 families contribute to this process:

-

Secreted PLA2 (sPLA2): These enzymes are found extracellularly and are upregulated during systemic inflammatory responses like sepsis.[5] Their activity in plasma can significantly increase the circulating levels of LPCs.

-

Cytosolic PLA2 (cPLA2): These intracellular enzymes are activated by an increase in cytosolic Ca²⁺ and are often involved in localized signal transduction events at the membrane level.[3]

Caption: PLA2-catalyzed hydrolysis of phosphatidylcholine.

Pathway II: The Lecithin-Cholesterol Acyltransferase (LCAT) Reaction

This pathway is central to lipid metabolism in blood plasma, specifically in the context of high-density lipoprotein (HDL) maturation and reverse cholesterol transport.[6][7]

Causality and Mechanism: LCAT is a plasma enzyme that associates with lipoproteins, primarily HDL and LDL.[8][9] It catalyzes a transesterification reaction: it cleaves the fatty acid from the sn-2 position of phosphatidylcholine (lecithin) on the surface of HDL and transfers it to the 3-β-hydroxyl group of free cholesterol.[6] This reaction yields two products: a hydrophobic cholesteryl ester, which moves into the core of the HDL particle, and a lysophosphatidylcholine molecule.[6] If the initial substrate is 1-oleoyl-2-linoleoyl-PC, the LCAT reaction will produce linoleoyl-cholesteryl ester and 1-Oleoyl-LPC.[2] This process is vital for trapping cholesterol within HDL for transport back to the liver.[7]

Caption: LCAT-mediated formation of LPC and cholesteryl ester.

In Vitro Enzymatic Synthesis of 1-Oleoyl-LPC: A Practical Guide

For research and drug development, obtaining pure, chemically-defined 1-Oleoyl-LPC is essential. While it can be isolated from natural sources, such preparations often contain a heterogeneous mixture of acyl chains.[10] Enzymatic synthesis provides a highly specific and reproducible method to generate the desired molecule.

Principle of Self-Validation: The chosen methodology relies on the high substrate specificity of Phospholipase A2. By providing a defined substrate, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), the enzyme is constrained to produce only two products: oleic acid and the target molecule, 1-oleoyl-sn-glycero-3-phosphocholine. This inherent specificity is the first layer of self-validation. Subsequent purification by HPLC validates the outcome by separating the product from all other reaction components.

Experimental Workflow: PLA2-Mediated Hydrolysis of DOPC

Caption: Experimental workflow for synthesis and purification.

Detailed Step-by-Step Protocol

Materials & Reagents:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Phospholipase A2 (from bee venom or porcine pancreas)

-

Tris-HCl

-

Calcium Chloride (CaCl₂)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Chloroform, Methanol, Water (HPLC Grade)

-

Nitrogen gas supply

Protocol:

-

Substrate Preparation: a. In a glass vial, add 10 mg of DOPC (dissolved in chloroform). b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Prepare a reaction buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0. d. Add 5 mL of the reaction buffer to the lipid film. e. Vortex vigorously and then sonicate in a bath sonicator until the solution is a clear, uniform suspension of vesicles. This step is critical for presenting the substrate to the enzyme effectively.

-

Enzymatic Reaction: a. Pre-warm the substrate suspension to 37°C. b. Add Phospholipase A2 to the reaction vial (e.g., 500 units). The exact amount may require optimization depending on the enzyme's specific activity. c. Incubate the mixture at 37°C for 4-6 hours with gentle agitation. d. Rationale: The choice of 37°C and a slightly alkaline pH of 8.0 provides optimal conditions for many commercially available PLA2 enzymes. Calcium is an essential cofactor for these enzymes, facilitating their binding to the phospholipid substrate.[11]

-

Reaction Termination: a. Stop the reaction by adding 200 µL of a 0.5 M EDTA solution to chelate the Ca²⁺ ions, thereby inactivating the enzyme. b. Alternatively, the reaction can be stopped directly by proceeding to the lipid extraction step, where the organic solvents will denature the enzyme.

Summary of Reaction Parameters

| Parameter | Recommended Value | Rationale / Causality |

| Substrate | 1,2-dioleoyl-PC (DOPC) | Provides the correct sn-1 oleoyl group for the final product. |

| Enzyme | Phospholipase A2 | Specifically cleaves the sn-2 position to yield 1-acyl LPC.[12] |

| Buffer | 50 mM Tris-HCl, pH 8.0 | Optimal pH for many PLA2 enzymes. |

| Cofactor | 10 mM CaCl₂ | Essential for PLA2 binding to phospholipid aggregates.[11] |

| Temperature | 37°C | Mimics physiological temperature and is optimal for enzyme activity. |

| Reaction Time | 4-6 hours | Allows for sufficient conversion without significant product degradation. |

| Termination | 0.5 M EDTA / Solvent | EDTA chelates the Ca²⁺ cofactor, inactivating the enzyme. |

| Expected Yield | >90% conversion | High specificity of the enzyme leads to efficient conversion. |

Purification and Analysis

Purification is a critical, self-validating step to ensure the final product is free from unreacted substrate, the free fatty acid byproduct, and the enzyme itself. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[10][13][14]

Protocol: Reversed-Phase HPLC Purification

-

Lipid Extraction: a. To the 5 mL reaction mixture, add 10 mL of methanol and 5 mL of chloroform. Vortex well. b. Add another 5 mL of chloroform and 5 mL of water to induce phase separation.[15] c. Centrifuge briefly to clarify the layers. d. Carefully collect the lower organic phase (chloroform layer) containing the lipids.[15] e. Dry the collected organic phase under nitrogen gas. f. Re-dissolve the dried lipid extract in 1 mL of the initial mobile phase (e.g., Methanol/Water 90:10).

-

HPLC Separation: a. Inject the sample onto the HPLC system. b. The separation is based on polarity. The more polar 1-Oleoyl-LPC will elute earlier than the less polar, two-chained DOPC substrate. The free oleic acid will also have a distinct retention time. c. Collect the fractions corresponding to the 1-Oleoyl-LPC peak. d. Caution: Acyl migration, where the oleoyl group moves from the sn-1 to the sn-2 position, is a known challenge in lysophospholipid chemistry.[16][17] Using mild conditions (e.g., avoiding strong acids/bases and high temperatures) during extraction and purification is crucial to minimize this isomerization.[16]

-

Post-Purification: a. Pool the collected fractions. b. Evaporate the solvent. c. Confirm the identity and purity of the final product using mass spectrometry (MS) to verify the correct molecular weight (521.67 g/mol for the protonated adduct) and tandem MS (MS/MS) to confirm the structure.

Typical HPLC Parameters

| Parameter | Specification | Rationale / Causality |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separates lipids based on hydrophobicity; the di-acyl PC is retained longer than the mono-acyl LPC. |

| Mobile Phase A | Methanol/Water (90:10) with 0.1% Formic Acid | Provides a polar starting point for the gradient. |

| Mobile Phase B | Isopropanol/Methanol (80:20) with 0.1% Formic Acid | A less polar solvent to elute hydrophobic compounds. |

| Gradient | Linear gradient from 0% B to 100% B over 20 min | Allows for sharp separation of LPC, free fatty acid, and PC. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Universal detectors for non-UV-absorbing compounds like lipids.[13] |

Conclusion

The biological synthesis of 1-Oleoyl-LPC is a precisely controlled process, primarily governed by the activity of PLA2 and LCAT enzymes, which remodel existing phosphatidylcholines to generate this potent lipid mediator. For scientific inquiry, replicating this synthesis in vitro using purified enzymes and defined substrates offers unparalleled control and purity. The detailed workflow and protocols provided in this guide represent a robust, self-validating system for producing high-quality 1-Oleoyl-LPC. This enables researchers to accurately probe its complex roles in cellular signaling, providing a solid foundation for the development of novel diagnostics and therapeutics targeting lipid-mediated pathways.

References

-

Wikipedia. (n.d.). 1-Lysophosphatidylcholine. Retrieved from [Link]

-

Wikipedia. (n.d.). Lysophosphatidylcholine. Retrieved from [Link]

-

Creative Biostructure. (n.d.). 1-Oleoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine(Lipo-426). Retrieved from [Link]

-

Papangelis, A., & Ulven, T. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. The Journal of Organic Chemistry, 87(12), 8194–8197. Retrieved from [Link]

-

Kim, B. H., & Akoh, C. C. (2006). Enzymatic synthesis of lysophosphatidylcholine containing CLA from sn-glycero-3-phosphatidylcholine (GPC) under vacuum. Food Research International, 39(8), 911-917. Retrieved from [Link]

- Balashev, K., et al. (1993). Method for making lysophosphatidylcholine. Google Patents.

-

Ye, L., et al. (2019). The enzymatic pathways of lysophosphatidylcholine (LPC) synthesis and catabolism. ResearchGate. Retrieved from [Link]

-

Willkommen, D., et al. (2021). Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine. Frontiers in Veterinary Science. Retrieved from [Link]

-

Ossoli, A., et al. (2016). Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease. Atherosclerosis. Retrieved from [Link]

-

Soundara Rajan, T., et al. (2021). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wilde, E., et al. (2008). Product inhibition of secreted phospholipase A2 may explain lysophosphatidylcholines' unexpected therapeutic properties. Journal of Inflammation. Retrieved from [Link]

-

D'Arrigo, A., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules. Retrieved from [Link]

-

Li, X., et al. (2022). Dietary lysophosphatidylcholine regulates diacylglycerol, cardiolipin and free fatty acid contents in the fillet of turbot. Food Chemistry. Retrieved from [Link]

-

D'Arrigo, A., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1354-1376. Retrieved from [Link]

-

Abe, M., & Kusuhara, M. (1982). Phosphatidylcholine-lysophosphatidylcholine cycle pathway enzymes in rabbit lung. II. Marked differences in the effect of gestational age on activity compared to the CDP-choline pathway. Biochimica et Biophysica Acta. Retrieved from [Link]

-

Catalyst University. (2019). Lipid Biosynthesis | Phospholipid Synthesis 2: Cholines, Serines, & Ethanolamines. YouTube. Retrieved from [Link]

-

Papangelis, A., & Ulven, T. (2022). Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. ResearchGate. Retrieved from [Link]

-

Calabresi, L., & Franceschini, G. (2014). Lecithin Cholesterol Acyltransferase: An Anti- or Pro-atherogenic Factor? Current Atherosclerosis Reports. Retrieved from [Link]

-

Zuliani, J. P., et al. (2005). Lysophosphatidylcholine produced by the phospholipase A2 isolated from Lachesis muta snake venom modulates natural killer activity as a protein kinase C effector. Toxicon. Retrieved from [Link]

-

Ayorinde, F. O., et al. (2007). Isolation and identification of molecular species of phosphatidylcholine and lysophosphatidylcholine from jojoba seed meal (Simmondsia chinensis). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Lecithin–cholesterol acyltransferase. Retrieved from [Link]

-

Asaoka, Y., et al. (1992). Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Kurin, E., et al. (2012). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. Journal of Chromatographic Science. Retrieved from [Link]

-

Bily, A., et al. (2004). A simple HPLC method for the simultaneous analysis of phosphatidylcholine and its partial hydrolysis products 1- and 2-Acyl lysophosphatidylcholine. Journal of the American Oil Chemists' Society. Retrieved from [Link]

-

BioVendor R&D. (n.d.). Lecithin-Cholesterol Acyltransferase (LCAT). Retrieved from [Link]

-

Bily, A. C., et al. (2004). A Simple HPLC Method for the Simultaneous Analysis of Phosphatidylcholine and Its Partial Hydrolysis Products 1- and 2-Acyl Lysophosphatidylcholine. Journal of the American Oil Chemists' Society, 81(1), 13-17. Retrieved from [Link]

-

Agilent. (n.d.). The HPLC Preparative Scale-Up of Soybean Phospholipids Application. Retrieved from [Link]

Sources

- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]

- 5. Product inhibition of secreted phospholipase A2 may explain lysophosphatidylcholines' unexpected therapeutic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lecithin Cholesterol Acyltransferase: An Anti- or Pro-atherogenic Factor? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lecithin–cholesterol acyltransferase - Wikipedia [en.wikipedia.org]

- 9. Lecithin-Cholesterol Acyltransferase (LCAT, Phosphatidylcholine-sterol acyltransferase, Phospholipid-cholesterol acyltransferase) | BioVendor R&D [biovendor.com]

- 10. Isolation and identification of molecular species of phosphatidylcholine and lysophosphatidylcholine from jojoba seed meal (Simmondsia chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN1076398C - Method for making lysophosphatidylcholine - Google Patents [patents.google.com]

- 12. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dietary lysophosphatidylcholine regulates diacylglycerol, cardiolipin and free fatty acid contents in the fillet of turbot - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of 1-Oleoyl-lysophosphatidylcholine in Cell Signaling Pathways

Abstract

1-Oleoyl-lysophosphatidylcholine (LPC 18:1), a prominent species of lysophosphatidylcholine, has emerged as a critical bioactive lipid mediator orchestrating a diverse array of cellular responses. Historically viewed as a mere intermediate in phospholipid metabolism, LPC 18:1 is now recognized as a key signaling molecule implicated in a multitude of physiological and pathological processes, including inflammation, atherosclerosis, neuropathic pain, and cancer. This technical guide provides a comprehensive exploration of the intricate role of LPC 18:1 in modulating pivotal cell signaling pathways. We will delve into the molecular mechanisms of its action, from receptor engagement to the activation of downstream effector proteins. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental investigation of LPC 18:1-mediated signaling.

Introduction: The Rise of a Bioactive Lysophospholipid

Lysophosphatidylcholines (LPCs) are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2)[1]. 1-Oleoyl-lysophosphatidylcholine (LPC 18:1), characterized by an oleic acid moiety at the sn-1 position, is one of the most abundant LPC species in human plasma[2]. While present under normal physiological conditions, its levels are often elevated in pathological states, contributing to disease progression[2][3]. The cellular effects of LPC 18:1 are pleiotropic, ranging from the induction of inflammatory responses and oxidative stress to the regulation of cell migration and proliferation[3][4][5]. Understanding the signaling cascades initiated by LPC 18:1 is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies.

Key Receptors and Initiating Events in LPC 18:1 Signaling

LPC 18:1 exerts its effects primarily through interaction with specific cell surface receptors, initiating a cascade of intracellular events. The principal receptors implicated in LPC signaling are G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs)[3][4][5].

G-Protein Coupled Receptors (GPCRs): GPR132 (G2A) and GPR4

Several GPCRs have been identified as receptors for lysophospholipids. For LPC 18:1, the most well-characterized is G protein-coupled receptor 132 (GPR132), also known as G2A[6][7]. The interaction between LPC 18:1 and GPR132 has been shown to be a critical initiating step in various cellular responses.

-

GPR132 (G2A): Upon binding of LPC 18:1, GPR132 can couple to different G proteins, leading to the activation of downstream signaling pathways. A significant consequence of GPR132 activation is the mobilization of intracellular calcium ([Ca²⁺]i) and the subsequent activation of calcium-sensitive enzymes[3]. Furthermore, GPR132 activation by LPC 18:1 can trigger the mitogen-activated protein kinase (MAPK) cascade[3][4].

-

GPR4: Another GPCR, GPR4, has also been implicated in LPC signaling. While its role is less defined compared to GPR132, it is thought to contribute to LPC-induced cellular responses, particularly in endothelial cells[4].

Toll-Like Receptors (TLRs): TLR2 and TLR4

Beyond GPCRs, LPC 18:1 can also engage with the innate immune receptors, TLR2 and TLR4[2][8]. This interaction is particularly relevant in the context of inflammation and atherosclerosis.

-

TLR4: LPC 18:1 can act as a ligand for TLR4, triggering a pro-inflammatory signaling cascade that involves the recruitment of adaptor proteins like MyD88 and the subsequent activation of nuclear factor-kappa B (NF-κB) and MAPKs[2][9].

-

TLR2: Similarly, LPC 18:1 has been shown to activate TLR2-mediated signaling, further contributing to its pro-inflammatory profile[8][10].

Core Signaling Pathways Activated by 1-Oleoyl-lysophosphatidylcholine

The engagement of LPC 18:1 with its receptors converges on several key intracellular signaling pathways that ultimately dictate the cellular response.

The Protein Kinase C (PKC) Pathway

A central hub in LPC 18:1 signaling is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide range of cellular processes[1]. The activation of PKC by LPC 18:1 is often linked to the increase in intracellular calcium and diacylglycerol (DAG) downstream of GPCR activation[6][11].

-

Mechanism of Activation: LPC 18:1-induced GPR132 activation leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺. The concomitant increase in intracellular Ca²⁺ and DAG leads to the recruitment and activation of conventional PKC isoforms (e.g., PKCα, β, γ).

-

Downstream Effects: Activated PKC can then phosphorylate a plethora of substrate proteins, leading to diverse cellular outcomes such as the expression of adhesion molecules, production of inflammatory cytokines, and regulation of cell proliferation[2].

The Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways, are crucial for transducing extracellular signals into cellular responses. LPC 18:1 is a potent activator of these cascades[2][4][12].

-

ERK Pathway: The activation of the ERK pathway by LPC 18:1 is often mediated through GPCRs and involves the activation of the small GTPase Ras[4][13]. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2. Phosphorylated ERK can then translocate to the nucleus to regulate gene expression, influencing processes like cell proliferation and differentiation[2][13].

-

p38 MAPK and JNK Pathways: LPC 18:1 can also activate the p38 MAPK and JNK pathways, particularly in the context of inflammatory and stress responses[2][12]. This activation is often downstream of TLR engagement and contributes to the production of pro-inflammatory cytokines[2].

Quantitative Insights into LPC 18:1-Mediated Cellular Effects

The biological activity of LPC 18:1 is concentration-dependent. Understanding the effective concentrations is crucial for designing and interpreting experiments.

| Cellular Response | Cell Type | LPC 18:1 Concentration | Incubation Time | Observed Effect | Reference |

| Endothelial Cell Activation | Human Aortic Endothelial Cells (HAECs) | 10 µmol/L | 1 hour | Increased mitochondrial ROS production | [14] |

| Endothelial Cell Activation | EA.hy926 (endothelial cell line) | 60 µM | 15 minutes | Increased intracellular ROS formation | [15] |

| Inhibition of Endothelial Cell Migration | Endothelial Cells | 10-20 µM | Not specified | Inhibition of migration | [16][17] |

| Monocyte Migration | Human Primary Monocytes | 20 µM | 4 hours | Increased migration towards TECK/CCL25 | [18] |

| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | 10-100 µmol/L | 24 hours | Dose-dependent decrease in viability | [5] |

| PKC Activation | Not specified | < 20 µM | Not specified | Activation of PKC | [1] |

| PKC Inhibition | Not specified | > 30 µM | Not specified | Inhibition of PKC | [1] |

Experimental Protocols for Investigating LPC 18:1 Signaling

To facilitate the study of LPC 18:1-mediated signaling, this section provides detailed, field-proven protocols for key experiments.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol allows for the detection of the activated, phosphorylated form of ERK1/2, a key downstream target of LPC 18:1 signaling.

Materials:

-

Cell culture medium and supplements

-

1-Oleoyl-lysophosphatidylcholine (LPC 18:1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% w/v BSA in TBST)

-

Primary antibody against phospho-ERK1/2 (e.g., from Cell Signaling Technology)

-

Primary antibody against total ERK1/2 (for loading control)

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the desired concentrations of LPC 18:1 for the specified time points[8].

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Sample Preparation and SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size[2].

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[4].

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding[4].

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation[2].

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature[2].

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protein Kinase C (PKC) Activity Assay

This protocol measures the kinase activity of PKC in cell lysates, providing a direct assessment of its activation by LPC 18:1.

Materials:

-

Cell lysates from control and LPC 18:1-treated cells

-

PKC substrate peptide

-

ATP (radiolabeled or non-radiolabeled depending on the kit)

-

Reaction buffer

-

Stop solution

-

Microplate reader or scintillation counter

Procedure:

-

Prepare Cell Lysates: Treat cells with LPC 18:1 as described for the Western blot protocol and prepare cell lysates.

-

Assay Setup: In a microplate, add the reaction buffer, PKC substrate peptide, and cell lysate.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 10-30 minutes[6].

-

Stop Reaction: Add the stop solution to terminate the reaction.

-

Detection: The method of detection depends on the kit used.

-

Radiolabeled Assay: The phosphorylated substrate is separated from the radioactive ATP, and the radioactivity of the substrate is measured using a scintillation counter[6].

-

Non-Radioactive (ELISA-based) Assay: The phosphorylated substrate is detected using a phospho-specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP). A colorimetric or chemiluminescent substrate is then added, and the signal is measured using a microplate reader[10].

-

-

Data Analysis: Calculate the PKC activity based on the signal obtained, and compare the activity in LPC 18:1-treated samples to control samples.

Intracellular Calcium Mobilization Assay

This fluorescence-based assay allows for the real-time measurement of changes in intracellular calcium concentration following the application of LPC 18:1, indicating the activation of GPCRs like GPR132.

Materials:

-

Cultured cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127 (optional, to aid in dye loading)

-

HEPES-buffered saline (HBS)

-

1-Oleoyl-lysophosphatidylcholine (LPC 18:1)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or black-walled, clear-bottom microplates and allow them to adhere.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and optionally Pluronic F-127 in HBS.

-

Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate the cells at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form[19][20].

-

Washing: After incubation, gently wash the cells with HBS to remove excess dye.

-

Baseline Measurement: Place the dish or plate in the fluorescence microscope or plate reader and record the baseline fluorescence for a few minutes.

-

Stimulation: Add LPC 18:1 at the desired concentration to the cells while continuously recording the fluorescence.

-

Data Acquisition and Analysis:

-

Fura-2 AM: Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration[20][21].

-

Fluo-4 AM: Excite the cells at ~490 nm and measure the emission at ~520 nm. The increase in fluorescence intensity corresponds to an increase in intracellular calcium[19][22].

-

Plot the change in fluorescence ratio or intensity over time to visualize the calcium transient induced by LPC 18:1.

-

Conclusion and Future Directions

1-Oleoyl-lysophosphatidylcholine is a multifaceted signaling molecule that plays a significant role in a wide range of cellular processes through the activation of a complex network of signaling pathways. The engagement of GPCRs and TLRs by LPC 18:1 triggers downstream cascades involving PKC and MAPKs, leading to profound effects on cell function. The in-depth understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is crucial for unraveling the intricate roles of LPC 18:1 in both health and disease.

Future research should focus on further delineating the specific protein-protein interactions and substrate phosphorylation events downstream of LPC 18:1 activation. The development of more specific pharmacological inhibitors for the receptors and enzymes involved in LPC 18:1 signaling will be instrumental in validating these pathways and exploring their therapeutic potential. Moreover, advanced techniques such as proteomics and lipidomics will undoubtedly provide a more comprehensive view of the cellular response to this important bioactive lipid. The continued investigation into the signaling world of 1-Oleoyl-lysophosphatidylcholine holds great promise for the development of novel diagnostics and therapeutics for a variety of human diseases.

References

-

National Center for Biotechnology Information. (2012, May 1). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

- Li, R., et al. (2021). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. International Journal of Molecular Sciences, 22(21), 11779.

- Kim, J. Y., et al. (2025). Role of LPC 18:1 in the Lipid Metabolic Response to Combined Vitamin D and Resistance Exercise for Protecting Diabetic Skeletal Muscle Function. Medicine and Science in Sports and Exercise.

- Zhao, Y., et al. (2020). The mechanisms of lysophosphatidylcholine in the development of diseases. Clinica Chimica Acta, 506, 81-92.

-

ResearchGate. (n.d.). LPC activates the TLR4/NF-κB signaling pathway. Retrieved from [Link]

- Sun, Y., et al. (2022). Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway. Annals of Medicine, 54(1), 1336-1348.

- Gye, M. C. (2024). Linoleoyl-lysophosphatidylcholine suppresses immune-related adverse events due to immune checkpoint blockade. bioRxiv.

-

JoVE. (2017, October 30). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Retrieved from [Link]

-

ResearchGate. (2025, February 10). Elevated 18:1 lysophosphatidylcholine contributes to neuropathic pain in peripheral nerve injury. Retrieved from [Link]

- Tigyi, G., & Mufson, R. A. (1998). Effect of Lysophosphatidylcholine on Transmembrane Signal Transduction. Biochemistry (Moscow), 63(3), 243-252.

-

JoVE. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

- Kirsch, A., et al. (2014). Oleoyl-Lysophosphatidylcholine Limits Endothelial Nitric Oxide Bioavailability by Induction of Reactive Oxygen Species. PLoS ONE, 9(11), e111713.

- Chen, P., et al. (2016). Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone. eLife, 5, e18950.

- Kume, N., & Gimbrone, M. A. Jr. (1994). Role of lysophosphatidylcholine in the inhibition of endothelial cell motility by oxidized low density lipoprotein.

- Lee, S. L., et al. (2003). Lysophosphatidylcholine inhibits endothelial cell migration by increasing intracellular calcium and activating calpain. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(3), 435-440.

-

National Institutes of Health. (2024, July 26). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. Retrieved from [Link]

-

ACS Publications. (2024, June 25). Development of a Potent and Selective G2A (GPR132) Agonist. Retrieved from [Link]

- Almuntashiri, S., et al. (2020). Oxidized Lipids and Lysophosphatidylcholine Induce the Chemotaxis, Up-Regulate the Expression of CCR9 and CXCR4 and Abrogate the Release of IL-6 in Human Monocytes. International Journal of Molecular Sciences, 21(23), 9030.

-

ResearchGate. (n.d.). LPC 18:1 increases intracellular ROS formation. Retrieved from [Link]

-

National Institutes of Health. (2016, October 3). Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone. Retrieved from [Link]

-

Cusabio. (2019, May 7). LPS/TLR4 Signal Transduction Pathway. Retrieved from [Link]

- Frank, S. (2015). Acyl-chain dependent effect of lysophosphatidylcholine on endothelial nitric oxide synthase and nitric oxide bioavailability in.

- Lee, H., et al. (1999). Lysophosphatidylcholine inhibits endothelial cell migration and proliferation via inhibition of the extracellular signal-regulated kinase pathway. The Journal of Biological Chemistry, 274(17), 11685-11692.

- Chen, X., et al. (2016). Mitochondrial Reactive Oxygen Species Mediate Lysophosphatidylcholine-Induced Endothelial Cell Activation. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(6), 1135-1144.

- Jung, S., et al. (2008). Lysophosphatidylcholine Increases Ca2+ Current via Activation of Protein Kinase C in Rabbit Portal Vein Smooth Muscle Cells. Korean Journal of Physiology & Pharmacology, 12(1), 31-35.

-

National Institutes of Health. (2025, March 5). GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint. Retrieved from [Link]

-

Frontiers. (n.d.). Toll-Like Receptor Signaling Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural basis of binding and activation of GPR132 by NOX-6-7 a,. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. bu.edu [bu.edu]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. abcam.co.jp [abcam.co.jp]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 12. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. Lysophosphatidylcholine inhibits endothelial cell migration by increasing intracellular calcium and activating calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. hellobio.com [hellobio.com]

- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

enzymatic pathways producing 1-Oleoyl-lysopc

An In-Depth Technical Guide to the Enzymatic Production of 1-Oleoyl-lysophosphatidylcholine

Executive Summary

1-Oleoyl-lysophosphatidylcholine (1-Oleoyl-lysoPC) is a specific lysophospholipid that serves as a crucial intermediate in lipid metabolism and signaling. Its cellular concentration is tightly regulated by a network of enzymatic pathways, primarily the hydrolysis of phosphatidylcholine by phospholipases and the dynamic remodeling of membrane lipids via the Lands cycle. This technical guide provides a comprehensive overview of the core enzymatic routes governing the synthesis of 1-Oleoyl-lysoPC. We will explore the mechanisms of Phospholipase A2 (PLA2) in the direct production from phosphatidylcholine precursors and delve into the intricate balance of deacylation and reacylation within the Lands cycle, where Lysophosphatidylcholine Acyltransferases (LPCATs) play a pivotal role. Furthermore, we will examine the foundational contribution of the de novo Kennedy pathway, which supplies the essential phosphatidylcholine backbone. This guide is designed for researchers and drug development professionals, offering field-proven insights into the causality behind these pathways and providing detailed experimental protocols for their investigation.

Introduction to 1-Oleoyl-lysophosphatidylcholine (1-Oleoyl-lysoPC)

Lysophosphatidylcholines (LPCs) are amphipathic molecules derived from phosphatidylcholines (PCs) through the removal of one fatty acyl chain.[1] 1-Oleoyl-lysoPC specifies a molecule where the oleic acid (18:1) moiety is located at the sn-1 position of the glycerol backbone. LPCs are not merely metabolic intermediates; they are bioactive lipids implicated in a range of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[2] The specific acyl chain composition, such as the presence of oleic acid, significantly influences the biological activity and metabolic fate of the LPC molecule. Understanding the enzymatic pathways that produce and consume 1-Oleoyl-lysoPC is therefore critical for dissecting its role in cellular health and disease and for identifying potential therapeutic targets.

The Core Enzymatic Pathways

The cellular pool of 1-Oleoyl-lysoPC is primarily determined by the interplay of three major pathways: the direct hydrolysis of PC, the continuous remodeling of existing phospholipids, and the de novo synthesis of the PC precursor.

The Deacylation Pathway: Phospholipase A2 (PLA2) Hydrolysis

The most direct route for the production of 1-Oleoyl-lysoPC is the enzymatic hydrolysis of a phosphatidylcholine molecule containing an oleoyl group at the sn-1 position. This reaction is catalyzed by Phospholipase A2 (PLA2) enzymes, which specifically recognize and cleave the acyl bond at the sn-2 position of glycerophospholipids.[3]

Causality of the Pathway: This pathway allows for the rapid generation of LPC and a free fatty acid in response to cellular signals. The released fatty acid (e.g., arachidonic acid) can serve as a precursor for eicosanoids, while the generated LPC can act as a signaling molecule or an intermediate for lipid remodeling.[3] The activation of specific PLA2 isoforms is a key event in initiating inflammatory responses and other signaling cascades.[4]

Caption: The Lands Cycle for phospholipid remodeling.

| LPCAT Isoform | Primary Cellular Location | Preferred Acyl-CoA Substrates | Key Biological Roles |

| LPCAT1 | Endoplasmic Reticulum, Lipid Droplets [5] | Saturated (e.g., Palmitoyl-CoA), Monounsaturated (e.g., Oleoyl-CoA) [6][7] | Lung surfactant production, Retinal lipid metabolism [8][9] |

| LPCAT2 | Endoplasmic Reticulum, Lipid Droplets, Lipid Rafts [5][10] | Arachidonoyl-CoA, Acetyl-CoA [5][11] | Inflammatory response, Platelet-activating factor (PAF) synthesis [12] |

| LPCAT3 | Endoplasmic Reticulum | Polyunsaturated (e.g., Linoleoyl-CoA, Arachidonoyl-CoA) [13][14] | PUFA incorporation into membranes, Ferroptosis regulation [13] |

The De Novo Pathway: The Kennedy Pathway

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine from choline. [15][16]It is a three-step enzymatic process occurring in the cytoplasm and endoplasmic reticulum.

-

Choline Kinase (CK): Phosphorylates choline to phosphocholine.

-

CTP:phosphocholine cytidylyltransferase (CCT): Activates phosphocholine with CTP to form CDP-choline. This is the rate-limiting step. [16]3. Choline/ethanolamine phosphotransferase (CEPT): Transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone to form PC.

Causality of the Pathway: While this pathway does not directly produce lysoPC, it is fundamentally important as it synthesizes the entire pool of PC molecules that serve as the essential precursors for PLA2-mediated hydrolysis and subsequent remodeling in the Lands cycle. [17][18]A disruption in the Kennedy pathway would ultimately limit the substrate available for 1-Oleoyl-lysoPC production. [19]

Caption: The Kennedy Pathway provides PC for the Lands Cycle.

Experimental Methodologies

Investigating the enzymes that regulate 1-Oleoyl-lysoPC levels requires robust and specific assays. The two primary approaches are in vitro enzyme activity assays and mass spectrometry-based lipidomics.

In Vitro LPCAT Activity Assay

This protocol measures the forward reaction of an LPCAT enzyme, quantifying the incorporation of a labeled fatty acid from acyl-CoA into a lysophospholipid acceptor to form a new phospholipid.

Causality of Experimental Choices: This assay directly measures the enzymatic conversion of substrates to products, providing a quantitative measure of enzyme function. Using a radiolabeled acyl-CoA ([¹⁴C] or [³H]) offers high sensitivity and specificity. The choice of 1-oleoyl-lysoPC as the acceptor substrate specifically probes the consumption of this molecule, while the choice of oleoyl-CoA as the donor probes the enzyme's ability to create oleoyl-containing PCs. The separation by Thin-Layer Chromatography (TLC) is a classic and effective method to separate the non-polar product (PC) from the more polar substrate (lysoPC) and the unreacted acyl-CoA.

Sources

- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 4. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Properties of lysophosphatidylcholine acyltransferase from Brassica napus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidylcholine formation by LPCAT1 is regulated by Ca2+ and the redox status of the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Lysophosphatidylcholine acyltransferase 2 (LPCAT2) co-localises with TLR4 and regulates macrophage inflammatory gene expression in response to LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The expanding role of lyso-phosphatidylcholine acyltransferase-3 (LPCAT3), a phospholipid remodeling enzyme, in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 19. De novo phosphatidylcholine synthesis is required for autophagosome membrane formation and maintenance during autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of 1-Oleoyl-lysophosphatidylcholine (LPC 18:1) in Neuronal Function: A Technical Guide to its Mechanism of Action

Introduction: The Enigmatic Role of a Bioactive Lipid in the Nervous System

1-Oleoyl-lysophosphatidylcholine (LPC 18:1), a prominent species of lysophosphatidylcholine, has emerged from the shadow of being a mere metabolic intermediate to a pivotal signaling molecule within the central and peripheral nervous systems. Its involvement in a spectrum of neurological processes, from the synaptic intricacies of learning and memory to the debilitating pain of neuropathy and the complex pathology of demyelinating diseases, has garnered significant attention from the scientific community. This guide provides an in-depth technical exploration of the multifaceted mechanisms of action of LPC 18:1 in neuronal cells, offering insights for researchers, scientists, and drug development professionals. We will delve into its receptor interactions, downstream signaling cascades, and its consequential roles in both physiological and pathological states.

Molecular Choreography: Receptors and Signaling Cascades of LPC 18:1

The diverse effects of LPC 18:1 on neuronal cells are orchestrated through its interaction with a range of cell surface receptors, primarily G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels. This section will dissect the key molecular players and their downstream signaling pathways.

G-Protein Coupled Receptor 132 (GPR132): A Key Mediator of Neuropathic Pain

Recent evidence has strongly implicated GPR132 as a critical receptor for LPC 18:1 in the context of neuropathic pain.[1] Nerve injury leads to an elevation of LPC 18:1 levels in the dorsal root ganglion (DRG), cerebrospinal fluid, and serum.[2] This increase in LPC 18:1 is linked to the development of pain hypersensitivity.[2]

The binding of LPC 18:1 to GPR132 on sensory neurons initiates a signaling cascade that culminates in the activation of Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK).[2][3] This pathway is a well-established contributor to the sensitization of nociceptive neurons.[2] The activation of this GPR132-PKC-ERK axis by LPC 18:1 leads to heightened neuronal excitability and the manifestation of pain behaviors.[2] Furthermore, oxidative stress following nerve injury appears to play a role in the increased production of LPC 18:1, creating a vicious cycle that perpetuates neuropathic pain.[2][3]

G-Protein Coupled Receptor 55 (GPR55): A Modulator of Synaptic Plasticity

GPR55, another GPCR, has been identified as a receptor for lysophosphatidylinositol (LPI), but it also appears to be modulated by other lipids, with emerging evidence suggesting a role for LPCs. In the hippocampus, a brain region crucial for learning and memory, the activation of GPR55 has been shown to enhance long-term potentiation (LTP), a cellular correlate of synaptic plasticity.[4] While the direct agonism of LPC 18:1 at GPR55 in neurons requires further definitive confirmation, the structural similarity to LPI suggests a potential interaction.

GPR55 signaling is complex and can couple to various G-proteins, including Gαq/11, Gα12/13, and Gs.[5] Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of RhoA kinase (ROCK), influencing cytoskeletal dynamics and potentially neurotransmitter release.[5][6] The modulation of GPR55 by LPC 18:1 could therefore represent a novel mechanism for regulating synaptic strength and neuronal communication.

Transient Receptor Potential (TRP) Channels: Gatekeepers of Nociception

LPC 18:1 has been shown to directly activate and sensitize several members of the TRP channel family, which are critical for the detection of thermal and mechanical stimuli, particularly in the context of pain.[7]

-

TRPV1 and TRPM8: In primary sensory neurons, LPC 18:1 can activate both the heat-sensitive channel TRPV1 and the cold-sensitive channel TRPM8.[7][8] This dual activation may contribute to the complex sensory disturbances, including both burning pain and cold allodynia, observed in neuropathic pain states.[7][9] The mechanism of modulation is thought to involve alterations in the lipid bilayer, which can affect the gating properties of these channels.[10]

-

TRPC5: Increased levels of LPC have been associated with pain in conditions like fibromyalgia, and this has been linked to the activation of TRPC5 channels.[7]

The activation of these TRP channels by LPC 18:1 leads to an influx of cations, primarily calcium, which depolarizes the neuron and triggers the transmission of pain signals.[9]

Functional Consequences of LPC 18:1 Signaling in the Nervous System

The molecular interactions of LPC 18:1 translate into profound effects on neuronal function and the overall health of the nervous system.

Neuroinflammation: A Double-Edged Sword

LPC is a well-known pro-inflammatory molecule. In the central nervous system (CNS), LPC can induce the activation of glial cells, such as astrocytes and microglia.[11] This activation leads to the release of pro-inflammatory cytokines like IL-1β, COX-2, and GM-CSF, contributing to a neuroinflammatory environment.[11] This inflammatory response, mediated in part through the Rho kinase pathway, can be neurotoxic and contribute to neuronal damage in various neurological conditions.[11]

Demyelination and Remyelination: A Tale of Two Lipids

Lysophosphatidylcholine, in a non-specific manner, has been widely used experimentally to induce focal demyelination, mimicking the pathology of diseases like multiple sclerosis.[12][13][14] It is believed to act as a detergent, disrupting the highly organized lipid structure of the myelin sheath.[12]

However, intriguingly, recent research has unveiled a contrasting role for LPC 18:1 in the context of remyelination. Exogenous administration of LPC 18:1 has been shown to promote the maturation of oligodendrocytes, the myelin-producing cells of the CNS, and to facilitate remyelination in demyelinated optic nerves.[1] This suggests a delicate balance in the effects of different LPC species, with the unsaturated LPC 18:1 potentially having a reparative role, in contrast to the demyelinating effects of its saturated counterparts.[1] This highlights the critical importance of lipid composition in maintaining myelin integrity and promoting repair.[15][16]

Experimental Methodologies: A Practical Guide for the Researcher

To investigate the multifaceted roles of LPC 18:1 in neuronal cells, a combination of in vitro and in vivo experimental approaches is essential. The causality behind experimental choices lies in the need to dissect the molecular mechanisms at a cellular level and then validate these findings in a more complex physiological or pathological context.

In Vitro Assays: Unraveling the Molecular Mechanisms

| Experimental Technique | Purpose | Key Considerations |

| Primary Neuronal Culture | To study the direct effects of LPC 18:1 on neuronal viability, signaling, and function. | Choice of neuronal type (e.g., DRG for pain, hippocampal for plasticity). Purity of the culture. |

| Calcium Imaging | To measure changes in intracellular calcium concentration upon LPC 18:1 application, indicating receptor activation. | Use of ratiometric dyes (e.g., Fura-2) to control for loading variations. Appropriate temporal resolution. |

| Western Blotting | To quantify the phosphorylation and thus activation of key signaling proteins like PKC and ERK. | Use of phospho-specific antibodies. Proper loading controls (e.g., total protein, housekeeping genes). |

| Immunofluorescence | To visualize the localization of receptors and signaling molecules within the neuron. | Specificity of primary antibodies. High-quality imaging system. |

| Patch-Clamp Electrophysiology | To measure changes in ion channel activity and neuronal excitability in response to LPC 18:1. | Whole-cell or single-channel recordings depending on the research question. |

-

Causality: This protocol is designed to directly visualize the activation of sensory neurons by LPC 18:1, providing evidence for its role as a nociceptive signaling molecule. The use of specific receptor antagonists allows for the identification of the receptors involved.

-

Cell Preparation: Isolate DRG neurons from neonatal rats or mice and plate them on glass coverslips coated with poly-D-lysine and laminin. Culture for 24-48 hours to allow for neurite extension.

-

Dye Loading: Incubate the neurons with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Ringer's solution) for 30-45 minutes at 37°C.

-

Washing: Gently wash the cells three times with the salt solution to remove extracellular dye.

-

Imaging: Mount the coverslip on an inverted fluorescence microscope equipped with a calcium imaging system. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Stimulation: After establishing a stable baseline, perfuse the cells with a solution containing LPC 18:1 at the desired concentration (e.g., 1-10 µM). To identify the receptors involved, pre-incubate a separate set of cells with specific antagonists for GPR132, TRPV1, or TRPM8 before LPC 18:1 application.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium.

-

Causality: This protocol provides a quantitative measure of the activation of key downstream signaling molecules, confirming the engagement of the GPR132-PKC-ERK pathway by LPC 18:1.

-

Cell Lysis: Culture primary neurons or a suitable neuronal cell line to 80-90% confluency. Treat the cells with LPC 18:1 for various time points (e.g., 0, 5, 15, 30 minutes). Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PKC, total PKC, phospho-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Models: Validating the Physiological and Pathological Relevance

| Experimental Model | Purpose | Key Readouts |

| Spinal Nerve Ligation (SNL) | To model neuropathic pain and investigate the role of LPC 18:1 in its development and maintenance. | Behavioral tests for mechanical allodynia and thermal hyperalgesia. Measurement of LPC 18:1 levels in tissues. |

| Intraplantar or Intrathecal Injection | To directly assess the pain-inducing effects of LPC 18:1. | Nocifensive behaviors (licking, flinching). |

| Lysophosphatidylcholine (LPC)-induced Demyelination | To create a focal demyelinating lesion and study the processes of demyelination and remyelination. | Histological analysis of myelin (e.g., Luxol Fast Blue staining). Immunohistochemistry for oligodendrocytes and myelin proteins. |

Conclusion and Future Directions

1-Oleoyl-lysophosphatidylcholine is a pleiotropic signaling molecule with a complex and context-dependent role in the nervous system. Its ability to interact with multiple receptors and trigger diverse downstream signaling pathways underscores its importance in both maintaining neuronal health and driving pathological processes. The elucidation of the GPR132-PKC-ERK axis in neuropathic pain and the emerging role of LPC 18:1 in promoting remyelination open up new avenues for therapeutic intervention.

Future research should focus on further dissecting the intricacies of LPC 18:1 signaling, including the identification of additional receptors and the crosstalk between different pathways. The development of specific pharmacological tools to modulate the activity of LPC 18:1 and its receptors will be crucial for translating our understanding of its mechanism of action into novel treatments for a range of neurological disorders.

References

-

Ren, J., Yu, L., Lin, J., Liu, Y., Ma, L., Huang, Y., ... & Yan, M. (2025). Elevated 18: 1 lysophosphatidylcholine contributes to neuropathic pain in peripheral nerve injury. Regional Anesthesia & Pain Medicine. [Link]

-

Pethő, G., & Reeh, P. W. (2022). Elevated 18: 0 lysophosphatidylcholine contributes to the development of pain in tissue injury. Pain, 163(7), 1268-1280. [Link]

-

González-Muñiz, R., & Ferrer-Montiel, A. (2020). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. Molecules, 25(21), 5093. [Link]

-

Ren, J., Yu, L., Lin, J., Liu, Y., Ma, L., Huang, Y., ... & Yan, M. (2024). Elevated 18: 1 lysophosphatidylcholine contributes to neuropathic pain in peripheral nerve injury. ResearchGate. [Link]

-

Oka, S., Tsuchida, T., & Sugiura, T. (2022). Lysophosphatidylinositol Induced Morphological Changes and Stress Fiber Formation through the GPR55-RhoA-ROCK Pathway. International journal of molecular sciences, 23(18), 10842. [Link]

-

Plemel, J. R., Michaels, N. J., Weishaupt, N., Caprariello, A. V., Keough, M. B., Rogers, J. A., ... & Yong, V. W. (2018). Mechanisms of lysophosphatidylcholine-induced demyelination: A primary lipid disrupting myelinopathy. Glia, 66(2), 327-347. [Link]

-

Pang, X., et al. (2022). A Stably Established Two-Point Injection of Lysophosphatidylcholine-Induced Focal Demyelination Model in Mice. Journal of Visualized Experiments. [Link]

-

Valdivia, A. O., Maminishkis, A., & Fields, R. D. (2022). Lyso-Lipid-Induced Oligodendrocyte Maturation Underlies Restoration of Optic Nerve Function. eNeuro, 9(1). [Link]

-

Pang, X., et al. (2022). Establishing a Focal Demyelination Mouse Model via a Two-Point Injection of Lysophosphatidylcholine. Journal of Visualized Experiments. [Link]

-

Kruk-Kowalczyk, A., & Katan, M. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International journal of molecular sciences, 22(11), 5649. [Link]

-

Andersson, D. A., Gentry, C., & Bevan, S. (2007). Modulation of the cold-activated channel TRPM8 by lysophospholipids and polyunsaturated fatty acids. Journal of Neuroscience, 27(12), 3347-3355. [Link]

-

Grunfeld, J. S., & Kammermeier, P. J. (2017). A putative lysophosphatidylinositol receptor GPR55 modulates hippocampal synaptic plasticity. Hippocampus, 27(8), 911-923. [Link]

-

Ryu, J. K., Kim, J., Cho, H. J., & McLarnon, J. G. (2009). Lysophosphatidylcholine induces glial cell activation: role of rho kinase. Glia, 57(8), 868-877. [Link]

-

De la Torre-Martínez, R., & Ferrer-Montiel, A. (2018). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International journal of molecular sciences, 19(11), 3567. [Link]

-

Saher, G., & Stumpf, S. K. (2020). Lipids in regulating oligodendrocyte structure and function. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1865(9), 158752. [Link]

-

Saher, G. (2022, December 16). Lipid-dependent processes within CNS demyelination and remyelination. YouTube. [Link]

Sources

- 1. Lyso-Lipid-Induced Oligodendrocyte Maturation Underlies Restoration of Optic Nerve Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rapm.bmj.com [rapm.bmj.com]

- 4. A putative lysophosphatidylinositol receptor GPR55 modulates hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lysophosphatidylinositol Induced Morphological Changes and Stress Fiber Formation through the GPR55-RhoA-ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain [mdpi.com]

- 8. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]

- 9. Elevated 18:0 lysophosphatidylcholine contributes to the development of pain in tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of the Cold-Activated Channel TRPM8 by Lysophospholipids and Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophosphatidylcholine induces glial cell activation: role of rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of lysophosphatidylcholine-induced demyelination: A primary lipid disrupting myelinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two-Point LPC Injection Model for Demyelinati - JoVE Journal [jove.com]

- 14. Establishing a Focal Demyelination Mouse Model via a Two-Point Injection of Lysophosphatidylcholine [jove.com]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

- 16. m.youtube.com [m.youtube.com]

The Dichotomous Role of 1-Oleoyl-lysophosphatidylcholine in Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-lysophosphatidylcholine (LPC 18:1), a prominent species of lysophosphatidylcholine, is a bioactive phospholipid that has garnered significant attention for its multifaceted role in cellular signaling and pathophysiology. Generated primarily through the enzymatic hydrolysis of phosphatidylcholine, LPC 18:1 is not merely a metabolic intermediate but an active signaling molecule implicated in a host of physiological and pathological processes. Its involvement in inflammation is particularly complex, with a growing body of evidence suggesting a dual, context-dependent role as both a pro- and anti-inflammatory agent. This guide provides a comprehensive technical overview of the biosynthesis, signaling mechanisms, and diverse functions of LPC 18:1 in inflammation, offering insights for researchers and professionals in drug development.

Biosynthesis and Metabolic Fate of 1-Oleoyl-lysopc